
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole
描述
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is a highly reactive compound that can covalently bind to nucleophilic groups such as amino and thiol groups in proteins, peptides, and nucleic acids.
作用机制
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole reacts with nucleophilic groups such as amino and thiol groups in proteins, peptides, and nucleic acids to form covalent bonds. The reaction results in the formation of a fluorescent adduct that emits green fluorescence upon excitation with UV light. The fluorescence intensity of the adduct is proportional to the amount of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole bound to the target molecule. The reaction is irreversible, which makes 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole a useful tool for studying the stability and turnover of proteins and nucleic acids.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has been shown to have minimal biochemical and physiological effects on the target molecules. The covalent binding of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole to proteins and nucleic acids does not significantly alter their structure or function. However, excessive labeling with 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole may affect the solubility and stability of the target molecule, which can lead to non-specific binding and aggregation.
实验室实验的优点和局限性
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has several advantages as a fluorescent labeling reagent. It is highly reactive and specific, which allows for efficient labeling of target molecules. It is also a small molecule, which minimizes steric hindrance and interference with the target molecule's structure and function. In addition, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole emits strong green fluorescence, which makes it easy to detect and quantify. However, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has some limitations. It requires organic solvents such as DMSO and DMF for solubility and labeling reactions, which may affect the biological activity of the target molecule. It also requires UV light for excitation, which may cause photo-damage to the target molecule and surrounding tissues.
未来方向
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has been widely used in scientific research, and there are many future directions for its application. One potential direction is the development of new fluorescent labeling reagents that have improved solubility, specificity, and sensitivity. Another direction is the application of 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in live-cell imaging and in vivo studies. 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used in combination with other labeling reagents such as biotin and fluorescent proteins for multiplex labeling and imaging. Finally, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be used in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease.
科学研究应用
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole is widely used as a fluorescent labeling reagent in scientific research. It can be used to label proteins, peptides, and nucleic acids for various applications such as protein-protein interactions, protein folding, enzyme kinetics, and DNA sequencing. 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used to study the structure and function of membrane proteins such as ion channels and transporters. In addition, 1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be used as a probe for monitoring changes in environmental conditions such as pH and temperature.
属性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-7-11(20(22)23)3-4-13(12)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLRISOJASRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-nitrobenzoyl)-5,6-dimethyl-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
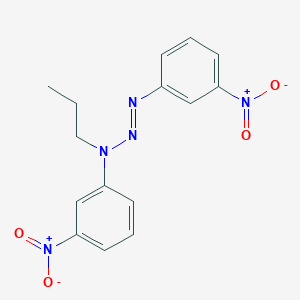
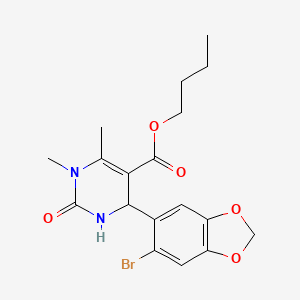
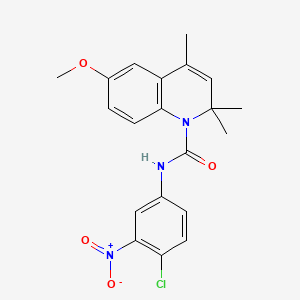
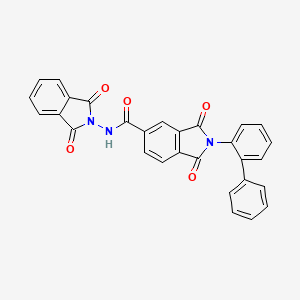
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
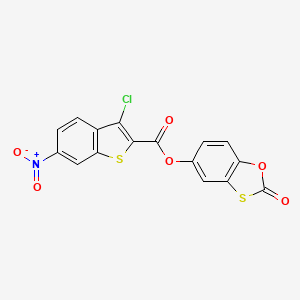
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
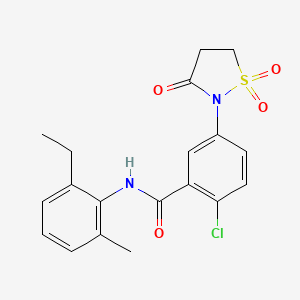
![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)